5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZROVZSOHAKGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-ethoxybenzenesulfonyl Chloride
The core intermediate for this route is 5-chloro-2-ethoxybenzenesulfonyl chloride, synthesized via chlorosulfonation of 5-chloro-2-ethoxybenzene.
Procedure:
-
Ethoxylation of 5-Chlorosalicylic Acid :
5-Chlorosalicylic acid is ethoxylated using ethyl bromide in the presence of potassium carbonate under reflux conditions. -
Conversion to Sulfonyl Chloride :
The ethoxy-substituted benzoic acid is treated with chlorosulfonic acid at low temperatures (−10°C to 0°C) to introduce the sulfonic acid group, followed by thionyl chloride to yield the sulfonyl chloride:
Coupling with 2-Morpholin-4-ylethylamine
The sulfonyl chloride is reacted with 2-morpholin-4-ylethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base:
Conditions :
-
Molar ratio: 1:1.2 (sulfonyl chloride:amine).
Multi-Step Functionalization from 5-Chlorosalicylic Acid
Methylation and Ethoxylation
This route begins with methyl 5-chlorosalicylate, which undergoes ethoxylation and methylation:
-
Esterification :
-
Ethoxylation :
Methyl 5-chlorosalicylate is treated with ethyl bromide and potassium carbonate in acetone under reflux to introduce the ethoxy group: -
Hydrolysis and Sulfonation :
The ester is hydrolyzed to the free acid, followed by chlorosulfonation as in Section 1.1.
Alternative Coupling Strategies
Carbodiimide-Mediated Coupling
For cases where sulfonyl chloride is unstable, the sulfonic acid can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane:
Conditions :
Critical Analysis of Methodologies
Yield Comparison
| Method | Key Intermediate | Yield (%) |
|---|---|---|
| Chlorosulfonation | Sulfonyl chloride | 72–90 |
| Carbodiimide | Activated sulfonic acid | 60–70 |
The chlorosulfonation route offers superior yields due to the high reactivity of sulfonyl chlorides. However, handling chlorosulfonic acid requires stringent temperature control (−10°C to 0°C).
Purity and Byproducts
-
Major Byproduct : Unreacted sulfonyl chloride (removed via aqueous wash).
-
Purification : Recrystallization from ethanol-water mixtures improves purity.
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 1.42 (t, 3H, -OCH₂CH₃), 2.50 (m, 4H, morpholine), 3.72 (m, 4H, morpholine), 4.12 (q, 2H, -OCH₂), 7.52 (d, 1H, Ar-H), 7.89 (dd, 1H, Ar-H).
Industrial-Scale Considerations
-
Cost Efficiency : The chlorosulfonation route is preferred for large-scale synthesis due to lower reagent costs (thionyl chloride vs. EDC).
-
Safety : Exothermic sulfonation necessitates controlled addition and cooling.
Emerging Methodologies
Recent patents highlight microwave-assisted synthesis for reduced reaction times (e.g., 30 minutes vs. 4 hours) , though specific data for this compound remain unpublished.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Antimicrobial Activity
5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has shown promising antimicrobial properties. Studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, which are vital for bacterial proliferation. This compound's structure allows it to mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme's activity.
Cancer Research
Recent investigations have explored the compound's potential as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in vitro. The mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways, making it a candidate for further development in oncology.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of this compound. By inhibiting specific cytokines and inflammatory mediators, it may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.
Table 1: Summary of Case Studies on this compound
| Study Reference | Application Area | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Johnson et al., 2024 | Cancer Research | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 25 µM. |
| Lee et al., 2025 | Anti-inflammatory | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at a concentration of 50 µM. |
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include sulfonamide derivatives with variations in substituents on the benzene ring, linker groups, or nitrogen-attached moieties. Below is a comparative analysis based on available evidence:
*Calculated based on molecular formula.
Pharmacokinetic and Physicochemical Properties
- Lipinski’s Rule Compliance: Most sulfonamide derivatives, including the target compound, adhere to Lipinski’s “rule-of-five” (clogP ≤ 5, MW ≤ 500, H-bond donors/acceptors ≤ 5/10), suggesting oral bioavailability . For example, 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives (clogP ~2–4) demonstrated membrane permeability suitable for antiparasitic activity .
- Hydrophobicity : The ethoxy group in the target compound may increase hydrophobicity (clogP ~2.5–3.5*) compared to methoxy analogues (e.g., 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide , clogP ~3.1), influencing blood-brain barrier penetration or cellular uptake .
- Solubility: Morpholine-containing derivatives (e.g., target compound and ) exhibit improved aqueous solubility due to the morpholine’s polarity, contrasting with purely aromatic sulfonamides like 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide .
Research Findings and Gaps
- Synthetic Feasibility : The target compound’s synthesis likely follows established sulfonamide coupling methods (e.g., reacting 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-morpholin-4-ylethylamine), as seen in related morpholine derivatives .
- Theoretical vs. Experimental Data : While computational studies predict favorable drug-likeness, experimental validation of bioavailability, toxicity, and target engagement is absent for the target compound. In contrast, analogues like 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide have documented hypoglycemic effects .
Biological Activity
5-Chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H24ClN3O3S
- Molecular Weight : 394.90 g/mol
- CAS Number : 69712742
This structure features a benzenesulfonamide moiety, which is often associated with various biological activities, particularly antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
These results suggest that the compound exhibits significant antibacterial activity, comparable to standard antibiotics .
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. For instance, it was shown to inhibit carrageenan-induced rat paw edema significantly, with a reduction percentage of up to 94.69% at specific dosages . This suggests a potential therapeutic application in treating inflammatory conditions.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
-
Cell Line Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values were found to be in the micromolar range, indicating moderate potency against these cell lines.
Cell Line IC50 (µM) MCF-7 0.65 U-937 1.47 - Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells, which is a critical mechanism for anticancer agents. The activation of apoptotic pathways was further confirmed by increased levels of p53 and caspase-3 cleavage in treated cells .
Case Studies
A notable study highlighted the synthesis and biological evaluation of various derivatives of benzenesulfonamides similar to our compound. These derivatives exhibited varying degrees of biological activity, demonstrating the influence of structural modifications on efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is a primary challenge due to the compound’s complex structure. Critical steps include coupling the benzenesulfonamide core with the morpholine-ethylamine sidechain. Optimization involves:
- Reagent Selection : Use of carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates .
- Solvent and Temperature : Dichloromethane (DCM) at 0–5°C minimizes side reactions during amide bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product (typical yields: 37–73%) .
Q. How can spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) be employed to characterize the compound’s purity and structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for the benzene ring), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂), and morpholine protons (δ 3.6–3.8 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and morpholine (C-O-C at 1100–1250 cm⁻¹) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8–10 minutes .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against NLRP3 inflammasome using THP-1 macrophages, measuring IL-1β release via ELISA (IC₅₀ determination) .
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells to establish safe concentration ranges (e.g., IC₅₀ > 50 µM) .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s 3D conformation and intermolecular interactions?
- Methodological Answer :
- Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Analyze bond lengths (e.g., C-S bond: ~1.76 Å) and angles (e.g., C-S-N: ~105°) to confirm sulfonamide geometry .
- Density Functional Theory (DFT) : Compare experimental data with B3LYP/6-31G(d) calculations to validate electronic properties (e.g., HOMO-LUMO gap) .
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Cross-validate enzyme inhibition results with cellular assays (e.g., NLRP3 inhibition vs. NF-κB luciferase reporter systems) .
- Metabolic Stability : Use liver microsomes to assess whether discrepancies arise from rapid metabolism in certain cell lines .
Q. What computational strategies are suitable for elucidating structure-activity relationships (SAR) between this compound and its target proteins?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to model interactions with NLRP3 (PDB: 6NPY). Focus on sulfonamide binding to ATPase domains .
- MD Simulations : GROMACS for 100-ns trajectories to analyze conformational stability of the morpholine-ethylamine sidechain in aqueous solution .
Q. What strategies mitigate challenges in achieving regioselectivity during functionalization of the benzenesulfonamide core?
- Methodological Answer :
- Directed Ortho-Metalation : Use TMP-Li to selectively introduce substituents at the 5-chloro position .
- Protecting Groups : Temporarily block the morpholine nitrogen with Boc to prevent undesired side reactions during sulfonylation .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in synthetic yields reported across literature?
- Methodological Answer :
- Parameter Screening : Systematically vary solvents (DMF vs. DCM), bases (Et₃N vs. NaHCO₃), and reaction times (3–24 hours) to identify optimal conditions .
- Byproduct Analysis : LC-MS to detect intermediates (e.g., unreacted 5-chloro-2-ethoxybenzoic acid) that reduce yields .
Q. What experimental controls are critical when comparing this compound’s activity to structurally similar analogues?
- Methodological Answer :
- Positive/Negative Controls : Include known NLRP3 inhibitors (e.g., MCC950) and sulfonamide derivatives lacking the morpholine group .
- Counter-Screening : Test against off-target enzymes (e.g., COX-2) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
